Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate
Description
Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate (CAS No. 2112553-71-4) is a fluorinated oxazolidine derivative with the molecular formula C₁₃H₁₄FNO₄ and a molecular weight of 267.26 g/mol . The compound features a 1,3-oxazolidine ring substituted with a 3-fluorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 5. Its structure combines aromatic fluorine with a bicyclic scaffold, making it a candidate for exploring structure-activity relationships (SAR) in medicinal or agrochemical applications.
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c1-3-18-11(16)13(2)8-15(12(17)19-13)10-6-4-5-9(14)7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLXVCKELGQEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C(=O)O1)C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112553-71-4 | |
| Record name | ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate typically involves the following steps:
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Formation of the Oxazolidine Ring: : The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For this compound, a common starting material is 3-fluorobenzaldehyde, which reacts with an amino alcohol such as 2-amino-2-methyl-1-propanol under acidic or basic conditions to form the oxazolidine ring.
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Esterification: : The resulting oxazolidine intermediate is then esterified with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 5-position of the oxazolidine ring.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the oxazolidine ring into an amino alcohol.
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Substitution: : Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazolidinone derivatives with additional functional groups.
Reduction: Amino alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.
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Materials Science: : It is used in the synthesis of polymers and advanced materials due to its unique structural features.
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Biological Studies: : The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate exerts its effects involves the interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Chlozolinate (Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate)
- Molecular Formula: C₁₃H₁₁Cl₂NO₅
- Molecular Weight : 332.13 g/mol
- CAS No.: 84332-86-5
- Key Differences :
- Implications: The dichlorophenyl group enhances lipophilicity but introduces environmental persistence.
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10a)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
- Molecular Formula : C₁₂H₁₀F₃N₃O₂
- Molecular Weight : 285.22 g/mol
- CAS No.: 1087784-68-6
- Key Differences :
- Heterocycle : Uses a 1,2,4-triazole ring instead of oxazolidine.
- Substituent : Features a 3-(trifluoromethyl)phenyl group, which is bulkier and more electron-withdrawing than fluorine.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects on Bioactivity
Heterocycle Influence on Physicochemical Properties
- Oxazolidine vs.
- Thiazole-Piperazine Hybrids : Compound 10a’s thiazole-piperazine scaffold introduces basic nitrogen atoms, which may improve solubility and pharmacokinetics compared to the neutral oxazolidine core .
Q & A
Q. How can researchers optimize the synthesis of ethyl 3-(3-fluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-5-carboxylate?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For fluorophenyl-containing heterocycles, anhydrous conditions and inert atmospheres are often critical to prevent side reactions (e.g., hydrolysis of the oxazolidine ring). Statistical experimental design (DoE) can minimize trial-and-error approaches by identifying critical factors affecting yield and purity. For example, a central composite design could evaluate interactions between reaction time, temperature, and molar ratios . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the target compound from byproducts like unreacted starting materials or oxidation derivatives .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and oxazolidine ring (e.g., methyl groups at δ 1.3–1.5 ppm). 19F NMR is critical for verifying fluorine substitution patterns .
- Mass Spectrometry (HRMS): High-resolution MS provides exact mass data to distinguish the molecular ion peak (e.g., [M+H]+ at m/z 297.1012) from potential isomers .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, such as the spatial arrangement of the fluorophenyl and ester groups (see crystal data in ) .
Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in further derivatization?
Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic substitution reactions to the meta and para positions, enabling regioselective modifications (e.g., halogenation or nitration). The fluorine atom also enhances the stability of intermediates in nucleophilic acyl substitution reactions involving the ester group. Comparative studies with non-fluorinated analogs (e.g., ethyl 3-phenyl-oxazolidine carboxylate) reveal reduced electron density at the oxazolidine carbonyl, slowing hydrolysis rates .
Advanced Research Questions
Q. What computational methods can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., bacterial transpeptidases, given oxazolidinones’ antimicrobial activity). Focus on the oxazolidine ring’s conformation and fluorine’s role in hydrophobic interactions .
- Quantum Mechanical Calculations: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments. For example, the electron-deficient fluorophenyl group may enhance π-π stacking with aromatic residues in target proteins .
- Molecular Dynamics (MD) Simulations: MD evaluates stability of ligand-protein complexes over time, identifying critical binding residues and potential off-target effects .
Q. How can researchers resolve contradictory data in reaction yield optimization studies?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). To address this:
- Design of Experiments (DoE): Use fractional factorial designs to isolate confounding variables (e.g., solvent purity vs. temperature) .
- In Situ Monitoring: Techniques like ReactIR track intermediate formation in real time, identifying side reactions (e.g., ring-opening under acidic conditions) .
- Statistical Validation: Apply ANOVA to assess significance of observed yield differences across batches, ensuring results are not artifacts of experimental noise .
Q. What strategies enable comparative analysis of this compound with structural analogs?
Methodological Answer:
- SAR Studies: Synthesize analogs with variations in the fluorophenyl position (e.g., 2- or 4-fluoro) or oxazolidine substituents (e.g., methyl vs. ethyl). Test biological activity (e.g., MIC against S. aureus) to correlate structure with function .
- Thermogravimetric Analysis (TGA): Compare thermal stability; fluorophenyl derivatives often exhibit higher decomposition temperatures due to increased aromatic rigidity .
- Crystallographic Comparisons: Overlay crystal structures of analogs to identify steric or electronic effects on molecular packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
